The compound (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. Boronic acids are characterized by their ability to form reversible covalent bonds with diols, making them significant in various chemical reactions, particularly in Suzuki coupling reactions for the synthesis of biaryl compounds.
This compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings due to its specific structural characteristics that enhance its reactivity and functionality.
This compound falls under the classification of organoboron compounds, specifically boronic acids. It is also categorized as a heterocyclic compound due to the presence of the benzimidazole moiety, which contributes to its unique biological activities.
The synthesis of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid typically involves several methodologies, including:
The synthetic pathway often requires careful control of reaction conditions, including temperature, solvent choice (commonly dimethylformamide or tetrahydrofuran), and the use of bases such as potassium carbonate to facilitate the reaction. The purification of the final product is usually achieved through recrystallization or chromatography techniques.
The molecular structure of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid features a boron atom bonded to a phenyl group and a benzimidazole ring system. The general formula can be represented as .
Key structural data includes:
(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid participates in various chemical reactions:
The reactivity is significantly influenced by the electronic properties of substituents on the aromatic rings, which can either enhance or diminish the reaction rates depending on their nature (electron-donating or electron-withdrawing groups).
The mechanism by which (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid exerts its effects, particularly in biological systems, is primarily through its ability to interact with specific enzymes or receptors.
Studies suggest that compounds containing boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The interaction typically involves reversible binding to serine or cysteine residues within active sites of target proteins.
Relevant data indicates that the compound's stability can be enhanced through proper storage conditions, avoiding exposure to air and moisture.
(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid has several scientific uses:
(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid represents a structurally complex organoboron compound featuring a hybrid architecture that integrates two pharmacophoric motifs: a benzimidazole core and a boronic acid functionality. The systematic IUPAC name precisely defines its molecular connectivity as (3-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, which encodes the spatial relationship between the key substituents. The molecular formula is C₁₉H₁₅BN₂O₂, corresponding to a molecular weight of 314.15 g/mol [2] [5]. This compound exhibits a planar conformation with constrained rotation around the pivotal carbon-carbon bond connecting the benzimidazole system to the boronic acid-substituted phenyl ring. The boronic acid group [B(OH)₂] adopts trigonal planar geometry characteristic of sp²-hybridized boron, creating an electron-deficient center that drives its reactivity [4]. This electron deficiency facilitates reversible covalent interactions with nucleophiles, particularly diols, which underpins its molecular recognition capabilities. The benzimidazole moiety contributes significant aromatic character and potential for hydrogen bonding through its imidazolic nitrogen atoms. This unique structural duality creates an electronic push-pull system that enhances the compound's utility in materials science applications [5] [7].
Table 1: Fundamental Identifiers of (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic Acid
Identifier | Value | Source/Reference |
---|---|---|
CAS Number | 1214723-26-8 | [2] [5] |
Molecular Formula | C₁₉H₁₅BN₂O₂ | [1] [2] |
Molecular Weight | 314.15 g/mol | [2] [5] |
MDL Number | MFCD16036282 | [2] [5] |
SMILES Notation | OB(C1=CC=CC(C2=NC3=CC=CC=C3N2C4=CC=CC=C4)=C1)O | [2] |
Purity Specification | ≥95% (typical commercial grade) | [5] |
The development of (3-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is intrinsically linked to pivotal advances in organoboron chemistry spanning several decades. The foundational chemistry of phenylboronic acid—a structural precursor and simpler analogue—was established in the mid-20th century, with key synthetic methodologies emerging through Grignard reactions involving phenylmagnesium bromide and borate esters [4]. However, the true catalytic potential of arylboronic acids remained unrealized until the groundbreaking Suzuki-Miyaura cross-coupling reaction, first reported in 1979, which revolutionized carbon-carbon bond formation strategies using palladium catalysts to couple organoboron compounds with organic halides [4]. This Nobel-recognized methodology created a paradigm shift in synthetic approaches toward complex organic architectures, particularly pharmaceuticals and advanced materials. Parallel developments in copper-catalyzed coupling methodologies, specifically the Chan-Lam reaction discovered in the late 1990s, expanded the utility of arylboronic acids to carbon-heteroatom bond formation, including the N-arylation of benzimidazoles [6]. These methodological advances collectively enabled the rational design and synthesis of sophisticated boronic acid derivatives such as (3-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid. The compound represents a contemporary embodiment of these historical advances, strategically incorporating both coupling functionalities (boronic acid) and biologically relevant heterocycles (benzimidazole) within a single molecular framework optimized for modern synthetic applications.
The molecular integration of a benzimidazole system with a boronic acid moiety creates a structurally and electronically unique hybrid compound with enhanced functionality compared to either component individually. The benzimidazole unit contributes substantial nitrogen-containing heteroaromatic character, imparting several advantageous properties: (1) significant π-electron delocalization that facilitates charge transfer processes relevant to optoelectronic applications; (2) hydrogen-bonding capability through its imine-type nitrogen atoms; and (3) structural resemblance to naturally occurring purine bases, enabling potential biological interactions [5] [6]. Concurrently, the boronic acid group introduces distinctive reactivity: (1) reversible covalent interactions with diols and other nucleophiles; (2) participation in transition metal-catalyzed coupling reactions; and (3) pH-dependent equilibrium between neutral trigonal planar and anionic tetrahedral forms [4]. This electronic duality creates a pronounced push-pull system where the benzimidazole acts primarily as an electron-donating moiety while the boronic acid-substituted phenyl ring functions as an electron-accepting unit. Computational analyses, including Frontier Molecular Orbital (FMO) studies on structurally related benzimidazole-boronic acid hybrids, reveal significantly reduced HOMO-LUMO energy gaps compared to non-hybridized analogues, indicating enhanced electronic polarizability [6] [7]. This characteristic is particularly advantageous for nonlinear optical (NLO) materials, where intramolecular charge transfer correlates directly with NLO response. Additionally, the benzimidazole component significantly influences the acidity (pKa) of the boronic acid moiety, potentially enhancing its reactivity toward transmetalation in catalytic processes. The strategic positioning of the boronic acid at the meta-position relative to the benzimidazole linkage further minimizes steric congestion during coupling reactions while maintaining electronic communication throughout the conjugated system [5] [6].
Table 2: Comparative Electronic Properties of Benzimidazole-Boronic Acid Hybrids
Property | Benzimidazole Alone | Boronic Acid Alone | Benzimidazole-Boronic Acid Hybrid | Functional Significance |
---|---|---|---|---|
HOMO-LUMO Gap | Wide (~5-6 eV) | Wide (~6-7 eV) | Narrowed (3.5-4.5 eV) | Enhanced polarizability, NLO response |
Charge Transfer Capability | Moderate | Low | Significant intramolecular transfer | Improved optoelectronic properties |
Molecular Recognition | Hydrogen bonding only | Diol-specific binding | Dual-mode recognition | Enhanced sensing versatility |
Biological Target Affinity | High (enzyme/receptor) | Low | Modified binding profiles | Potential for targeted therapeutics |
Catalytic Coupling Efficiency | Non-participatory | High | Orthogonal reactivity | Multistep synthesis capability |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9